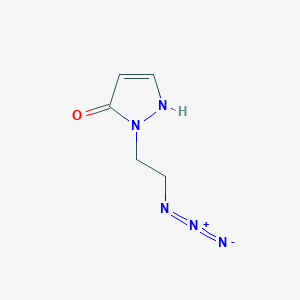
1-(2-叠氮乙基)-1H-吡唑-5-醇
描述
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-((2-azidoethyl)disulfaneyl)ethan-1-amine was achieved by reacting cysteamine with 1,2-bis(2-azidoethyl) disulfane . Another example is the oxidative intramolecular cyclization of 1-(2-azidoethyl)-6-methoxyisoquinolin-7-ol followed by dehydrogenation with a hypervalent iodine reagent .
Molecular Structure Analysis
The molecular structure of “1-(2-azidoethyl)-1H-pyrazol-5-ol” can be inferred from similar compounds. For instance, the structure of all synthesized hybrid aurones was confirmed based on their spectral (FT-IR, 1H NMR, 13C NMR) and HRMS data .
科学研究应用
合成技术和衍生物
已采用多种合成方法来创建吡唑化合物的衍生物,包括“1-(2-叠氮乙基)-1H-吡唑-5-醇”,用于在药物化学和催化中的潜在应用。例如,已经开发了基于 1H-吡唑-3(5)-羧酸的新型叠氮化物和三唑,突出了吡唑化合物在合成用于药物化学应用和金属配合物催化的配体的多功能性 (Dalinger 等人,2020)。
在科学研究中的应用
抗癌和抗精神病潜力
某些吡唑衍生物,包括与“1-(2-叠氮乙基)-1H-吡唑-5-醇”在结构上相关的那些衍生物,已对其潜在抗精神病特性进行了评估。这些化合物,例如 1,3-二烷基-4-(亚氨基芳基甲基)-1H-吡唑-5-醇,在行为动物试验中显示出前景,而不会与多巴胺受体相互作用,这是已知抗精神病药的特征 (Wise 等人,1987)。
抗菌活性
吡唑的衍生物,包括与“1-(2-叠氮乙基)-1H-吡唑-5-醇”相似的那些衍生物,已被合成并测试了其对各种病原体的抗菌活性。这包括对 4,4'-(芳基或烷基亚甲基)-双(1H-吡唑-5-醇)衍生物等化合物的研究,这些衍生物已显示出显着的抗菌特性 (Bhavanarushi 等人,2013)。
抗氧化和抗癌活性
吡唑衍生物的抗氧化和抗癌活性也是重要的研究领域。对 4,4'-(芳基亚甲基)双(3-甲基-1-苯基-1H-吡唑-5-醇)等化合物的研究已证明对人细胞系具有潜在的细胞毒性作用,表明这些化合物在癌症治疗中的治疗潜力 (Cadena-Cruz 等人,2021)。
作用机制
Target of Action
Azide groups in similar compounds have been known to participate in click chemistry reactions, which are often used in bioconjugation and click chemistry applications .
Mode of Action
Azide groups in similar compounds have been known to undergo reactions such as polymerization triggered by sodium periodate . This reaction involves the transformation of the azide group, which could potentially lead to changes in the compound’s interaction with its targets.
Biochemical Pathways
Azide groups in similar compounds have been known to participate in reactions that lead to the formation of polymers . These polymers could potentially interact with various biochemical pathways, affecting their downstream effects.
Pharmacokinetics
Similar compounds have been reported to have varying degrees of solubility in water and organic solvents , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been known to form polymers , which could potentially have various effects at the molecular and cellular level.
Action Environment
Similar compounds have been reported to be stable in water , suggesting that the compound’s action, efficacy, and stability could potentially be influenced by the presence of water and other environmental factors.
生化分析
Biochemical Properties
1-(2-Azidoethyl)-1H-pyrazol-5-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as heme oxygenase-1, which regulates redox homeostasis . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to modulation of their activity.
Cellular Effects
The effects of 1-(2-azidoethyl)-1H-pyrazol-5-ol on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce the expression of genes involved in antioxidant responses, such as heme oxygenase-1, and enhance cellular glutathione levels . These changes can lead to improved cellular resilience against oxidative stress and other environmental challenges.
Molecular Mechanism
At the molecular level, 1-(2-azidoethyl)-1H-pyrazol-5-ol exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and proteins. For instance, it has been shown to interact with 5-lipoxygenase, an enzyme involved in inflammatory processes . This interaction can lead to enzyme inhibition or activation, depending on the specific context. Additionally, 1-(2-azidoethyl)-1H-pyrazol-5-ol can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-(2-azidoethyl)-1H-pyrazol-5-ol over time are critical factors in its biochemical applications. In laboratory settings, this compound has been observed to exhibit stable properties under controlled conditions. Its long-term effects on cellular function can vary depending on the specific experimental setup. For instance, in vitro studies have shown that prolonged exposure to 1-(2-azidoethyl)-1H-pyrazol-5-ol can lead to sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 1-(2-azidoethyl)-1H-pyrazol-5-ol in animal models are dose-dependent. At lower dosages, this compound can enhance cellular resilience and improve metabolic function. At higher dosages, it may exhibit toxic or adverse effects. For example, studies have shown that high doses of 1-(2-azidoethyl)-1H-pyrazol-5-ol can lead to oxidative stress and cellular damage . Therefore, careful consideration of dosage is essential in experimental and therapeutic applications.
Metabolic Pathways
1-(2-azidoethyl)-1H-pyrazol-5-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to influence the aspartic acid metabolic pathway, which is essential for the synthesis of amino acids such as lysine, threonine, methionine, and isoleucine . These interactions can lead to changes in metabolic flux and overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-(2-azidoethyl)-1H-pyrazol-5-ol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments. For example, it has been observed to interact with transport proteins that facilitate its uptake and distribution within cells . These interactions can influence its localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of 1-(2-azidoethyl)-1H-pyrazol-5-ol is an important factor in its biochemical activity. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it has been shown to localize to the cytoplasm and interact with cytoplasmic proteins involved in oxidative stress responses . These interactions can influence its activity and function within the cell.
属性
IUPAC Name |
2-(2-azidoethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5O/c6-9-7-3-4-10-5(11)1-2-8-10/h1-2,8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZDPZIDUBTZKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN(C1=O)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboximidamide](/img/structure/B1491173.png)
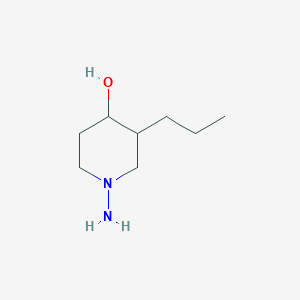
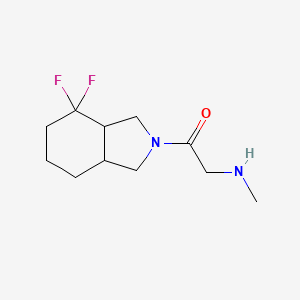
![2-amino-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)ethan-1-one](/img/structure/B1491179.png)
![1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1491182.png)
![(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1491183.png)
![2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1491185.png)
![2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one](/img/structure/B1491186.png)

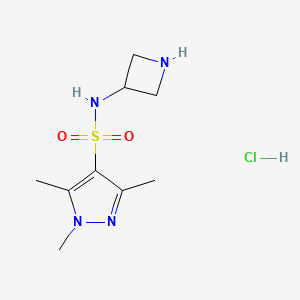
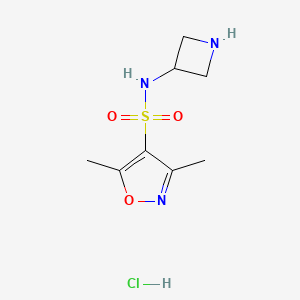
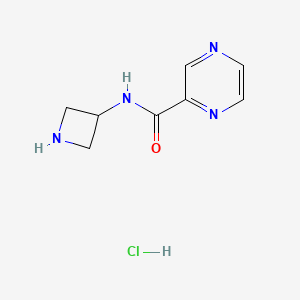
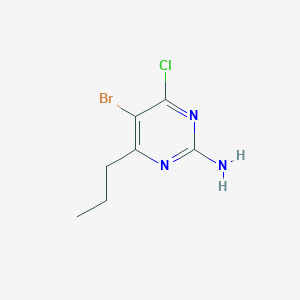
![2-(2-aminoethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione dihydrochloride](/img/structure/B1491194.png)